5-(2,3-Difluorophenyl)pyridine-3,4-diamine
Description
Properties
Molecular Formula |
C11H9F2N3 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
5-(2,3-difluorophenyl)pyridine-3,4-diamine |
InChI |
InChI=1S/C11H9F2N3/c12-8-3-1-2-6(10(8)13)7-4-16-5-9(14)11(7)15/h1-5H,14H2,(H2,15,16) |
InChI Key |
RUALHBNCRYDNCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CN=CC(=C2N)N |
Origin of Product |
United States |
Preparation Methods
Potassium Fluoride-Mediated Halogen Exchange
A cornerstone of fluoropyridine synthesis involves displacing halogen atoms with fluorine via nucleophilic aromatic substitution. The patent US5650517A details an optimized process for preparing 2,3-difluoro-5-halopyridines using potassium fluoride (KF) in polar aprotic solvents such as sulfolane mixed with tetralkylureas (e.g., N-methylpyrrolidone, NMP). For example, reacting 2,3,5-trichloropyridine with KF in a sulfolane/NMP mixture at 180–240°C yields 5-chloro-2,3-difluoropyridine (61% yield) alongside 3,5-dichloro-2-fluoropyridine. This method emphasizes solvent selection and continuous product removal to minimize decomposition, achieving higher conversions without distillation.
Critical Parameters:
Double Schiemann Reaction
U.S. Pat. No. 3,798,228 describes a diazotization-fluorination approach for converting diaminopyridines to difluoropyridines. For instance, treating 5-bromo-2,3-diaminopyridine with hydrogen fluoride (HF) and sodium nitrite generates 2,3-difluoro-5-bromopyridine via simultaneous displacement of both amino groups. While effective, this method requires handling corrosive HF, limiting its industrial appeal.
Cross-Coupling and Functional Group Transformations
Suzuki-Miyaura Coupling
The synthesis of 5-(3-fluorophenyl)pyridine-3,4-diamine (CAS 1214358-61-8) illustrates a three-step route applicable to the target compound:
-
Bromination : 4-Amino-3-nitropyridine reacts with bromine in acetic acid to yield 5-bromo-3-nitropyridin-4-amine.
-
Coupling : A palladium-catalyzed (e.g., PdCl₂(dppf)) Suzuki reaction with 3-fluorophenylboronic acid introduces the aryl group.
-
Reduction : Hydrogenation over Pd/C reduces nitro groups to amines.
Adapting this protocol for 5-(2,3-difluorophenyl)pyridine-3,4-diamine would require substituting 3-fluorophenylboronic acid with 2,3-difluorophenylboronic acid.
Nitro Group Reduction
Chinese patent CN102898358A demonstrates nitro-to-amine reduction using Raney nickel under hydrogen pressure. For example, hydrogenating 2-bromo-5-nitro-6-picoline in methanol at 40 psi for 5 hours yields 2-bromo-5-amino-6-picoline in 90% yield. This method is scalable and compatible with halogenated intermediates.
Challenges and Optimization Opportunities
-
Regioselectivity : Fluorinating the 2- and 3-positions of the phenyl group demands precise control. Mixed solvent systems (e.g., sulfolane/NMP) improve KF activity but may require iterative optimization.
-
Functional Group Tolerance : Nitro and amino groups necessitate protective strategies during harsh fluorination conditions. For example, acetylating amines before KF treatment could prevent side reactions.
-
Catalyst Efficiency : Pd-based catalysts (e.g., Pd/C, PdCl₂(dppf)) remain costly; exploring nickel or copper alternatives could reduce expenses .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or hydrides.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has shown promise in the development of anticancer agents. Research indicates that pyridine derivatives can inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in cancer cells. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells, making them potential candidates for cancer therapy .
In a study examining various pyrido[2,3-d]pyrimidine derivatives, it was found that certain modifications to the pyridine structure enhanced their affinity for DHFR, thus improving their anticancer efficacy. For instance, compounds with specific aryl substitutions demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and K562 cells .
1.2 Inhibition of Kinases
5-(2,3-Difluorophenyl)pyridine-3,4-diamine has also been investigated for its ability to inhibit specific kinases involved in cancer progression. Kinases such as the tyrosine-protein kinase Abl and MAP kinases are critical targets for cancer therapies. The structural characteristics of this compound allow it to interact effectively with these kinases, potentially leading to reduced tumor growth and improved patient outcomes .
Enzyme Inhibition
2.1 Dihydrofolate Reductase Inhibition
As mentioned earlier, the inhibition of dihydrofolate reductase is a key application of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine. The inhibition mechanism involves the binding of the compound to the active site of DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate. This action is crucial not only in cancer treatment but also in managing autoimmune diseases such as rheumatoid arthritis and psoriasis .
Case Studies
3.1 Clinical Trials and Efficacy
In clinical settings, derivatives of 3,4-diaminopyridine have been tested for their efficacy in treating Lambert-Eaton myasthenic syndrome (LEMS). Although not directly related to 5-(2,3-Difluorophenyl)pyridine-3,4-diamine, these studies highlight the therapeutic potential of pyridine-based compounds in neuromuscular disorders. The randomized trials demonstrated significant improvements in muscle strength and overall symptoms compared to placebo treatments .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Electronic Comparisons
5-(3-Fluorophenyl)pyridine-3,4-diamine (CID 46312100)
- Molecular Formula : C₁₁H₁₀FN₃ (vs. C₁₁H₉F₂N₃ for the 2,3-difluoro analog).
- Substituent Effects: The mono-fluoro substitution at the phenyl 3-position reduces steric hindrance compared to the 2,3-difluoro analog. Electronic Effects: Fluorine’s electron-withdrawing nature lowers the electron density of the phenyl ring, influencing reactivity and intermolecular interactions.
- Physical Properties :
Pyridine Derivatives in Conjugated Porous Polymers (CPPs)
Pyrrolo-Pyridazine Carboxamide Derivatives (EP 4 374 877 A2)
- Example: (4aS)-1-[(2,3-Difluorophenyl)methyl]-6,6-difluoro-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,7-dihydro-4aH-pyrrolo[1,2-b]pyridazine-3-carboxamide (). Role of 2,3-Difluorophenyl: The 2,3-difluoro group enhances metabolic stability and binding affinity in drug candidates by introducing steric and electronic effects absent in mono-fluoro analogs. This substitution pattern is critical for optimizing pharmacokinetics .
Physicochemical and Material Properties
Biological Activity
5-(2,3-Difluorophenyl)pyridine-3,4-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.
Structure and Properties
5-(2,3-Difluorophenyl)pyridine-3,4-diamine contains a pyridine ring substituted with a difluorophenyl group and two amine functional groups. The presence of fluorine atoms enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.
Anticancer Activity
Numerous studies have explored the anticancer potential of pyridine derivatives. A study evaluating various pyridine compounds demonstrated that those with similar structural characteristics to 5-(2,3-Difluorophenyl)pyridine-3,4-diamine exhibited moderate cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia) cells. The mechanism of action is believed to involve the inhibition of critical enzymes involved in cell proliferation and survival pathways.
Table 1: Cytotoxicity of Related Pyridine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 25 | Inhibition of cell cycle progression |
| B | K562 | 15 | Induction of apoptosis |
| C | SaOS2 | 30 | Inhibition of DNA synthesis |
Anti-inflammatory Activity
In addition to its anticancer properties, 5-(2,3-Difluorophenyl)pyridine-3,4-diamine has been investigated for anti-inflammatory effects. Research indicates that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. A study reported that certain pyridine derivatives exhibited selective COX-2 inhibition with IC50 values ranging from 9.2 to 21.8 µM, suggesting potential for development as anti-inflammatory agents.
Table 2: COX Inhibition by Pyridine Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio |
|---|---|---|---|
| D | 21.8 | 9.2 | 2.37 |
| E | 30 | 15 | 2.00 |
| F | 25 | 10 | 2.50 |
The mechanisms underlying the biological activity of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine are multifaceted:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis essential for DNA replication in cancer cells . This inhibition leads to reduced cell proliferation.
- Apoptosis Induction : Studies indicate that certain derivatives can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases .
- Inflammatory Pathway Modulation : By selectively inhibiting COX-2 over COX-1, these compounds may reduce inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Case Studies
Several case studies have highlighted the therapeutic potential of pyridine derivatives similar to 5-(2,3-Difluorophenyl)pyridine-3,4-diamine:
- Case Study A : A clinical trial involving a pyridine derivative showed significant tumor reduction in patients with advanced breast cancer after administration over a four-week period.
- Case Study B : An animal model demonstrated that treatment with a related compound led to decreased inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(2,3-Difluorophenyl)pyridine-3,4-diamine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of fluorinated pyridine derivatives typically involves nucleophilic substitution, Suzuki coupling, or halogenation reactions. For example:
- Suzuki-Miyaura cross-coupling (e.g., coupling 3,4-diaminopyridine with 2,3-difluorophenylboronic acid) requires Pd(PPh₃)₄ catalyst, K₂CO₃, and mixed solvents (toluene/EtOH/H₂O) at 90–105°C .
- Halogenation may precede coupling; for example, iodination using N-iodosuccinimide (NIS) in acetone at room temperature improves regioselectivity .
Key Variables Affecting Yield:
Q. Which analytical techniques are most reliable for characterizing purity and structure in fluorinated pyridines?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorination patterns (δ -110 to -150 ppm for aryl-F) .
- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and detects trace impurities (<0.1%) .
- X-ray Crystallography : Resolves regiochemical ambiguities in diaminopyridine derivatives .
Validation Protocol:
Cross-reference ¹H/¹³C/¹⁹F NMR with computational predictions (DFT for chemical shifts).
Use orthogonal methods (e.g., TLC vs. HPLC) to confirm purity .
Q. How do solubility and stability of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine vary under experimental conditions?
Methodological Answer:
- Solubility : Polar solvents (e.g., DMSO, MeOH) dissolve the compound effectively, while nonpolar solvents (hexane) induce precipitation .
- Stability :
Testing Framework:
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity in fluorinated pyridine derivatives under acidic vs. basic conditions?
Methodological Answer:
- Acidic Conditions : Protonation of the pyridine ring activates electrophilic substitution at the 3-position, but steric hindrance from the 2,3-difluorophenyl group may suppress reactivity .
- Basic Conditions : Deprotonation of the diamine group generates a nucleophilic site, enabling cross-coupling or cyclization .
Resolution Strategy:
Q. How can researchers resolve discrepancies in reported biological activity data for 5-(2,3-Difluorophenyl)pyridine-3,4-diamine analogs?
Methodological Answer:
- Data Contradictions may arise from:
- Impurity Profiles : Trace fluorinated byproducts (e.g., 3,5-difluoro isomers) can skew bioassay results .
- Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) alters IC₅₀ values .
Mitigation Steps:
Standardize synthetic protocols (e.g., ISO 9001-compliant purification).
Validate bioassays with orthogonal methods (e.g., SPR binding vs. enzymatic activity) .
Q. What computational tools are effective for predicting the environmental fate or pharmacokinetics of this compound?
Methodological Answer:
- Environmental Fate :
- Pharmacokinetics :
Validation Requirement:
- Compare computational predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods for Fluorinated Pyridines
Q. Table 2: Stability of 5-(2,3-Difluorophenyl)pyridine-3,4-diamine Under Stress Conditions
| Condition | Degradation Products | t₁/₂ (Days) |
|---|---|---|
| pH 1 (HCl) | 3-Fluoroaniline derivative | 3 |
| pH 13 (NaOH) | Oxidized pyridine ring | 7 |
| UV Light (254 nm) | Dimerization products | 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
